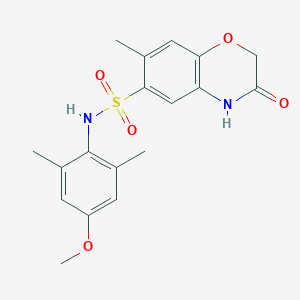
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide, also known as EMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMB belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide is not fully understood, but studies suggest that it may act through multiple pathways. N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. Additionally, N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been shown to have a protective effect on the nervous system, potentially slowing the progression of neurodegenerative diseases.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been shown to have low toxicity, making it a safer alternative to other compounds with similar therapeutic properties. However, one limitation of N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide is its low solubility, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide and to identify specific pathways that it may target. Finally, clinical trials are needed to determine the efficacy and safety of N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide in humans, which could pave the way for its use in the treatment of various diseases.
合成法
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide can be synthesized through a multi-step process involving the condensation of 2-ethoxybenzoic acid with o-phenylenediamine, followed by the cyclization of the intermediate product with acetic anhydride. The final product is obtained through the reaction of the resulting compound with benzoyl chloride.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiology. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide exhibits anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for cancer treatment. Additionally, N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C16H15NO4/c1-2-19-13-6-4-3-5-12(13)16(18)17-11-7-8-14-15(9-11)21-10-20-14/h3-9H,2,10H2,1H3,(H,17,18) |
InChIキー |
ZYUKNYNDAFLLFC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3 |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)


